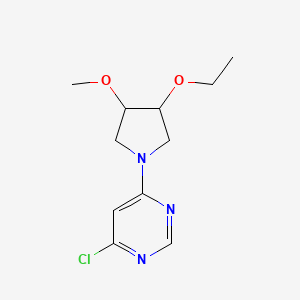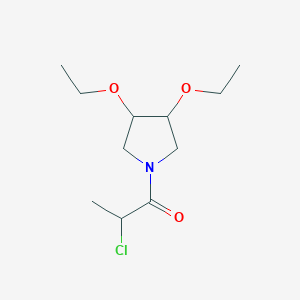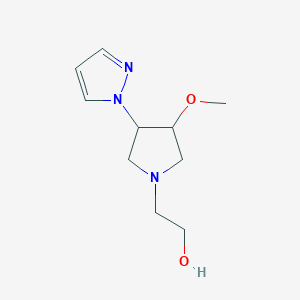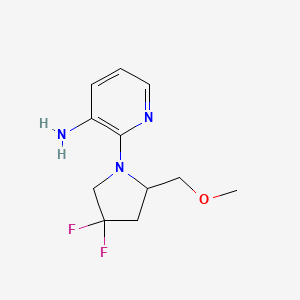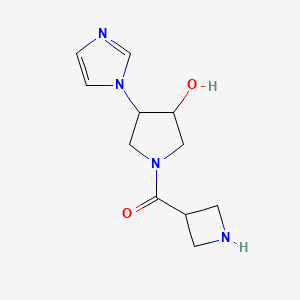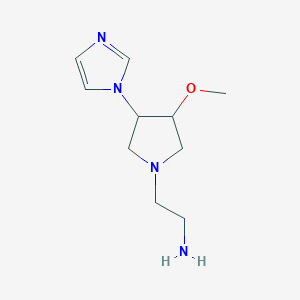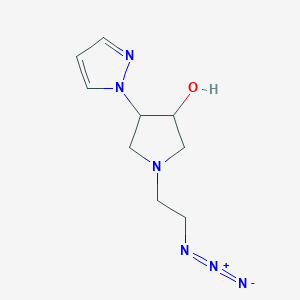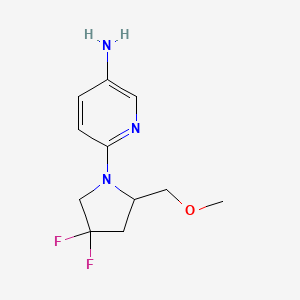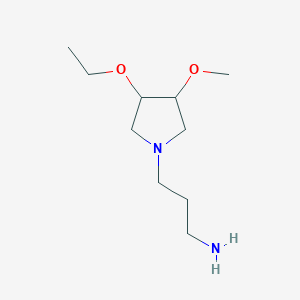![molecular formula C17H21NO6 B1478229 4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1366935-28-5](/img/structure/B1478229.png)
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Tertiary butyl esters, which include compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid”, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .Chemical Reactions Analysis
The synthesis of compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” involves the introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .Applications De Recherche Scientifique
Novel Synthetic Routes and Mechanistic Insights
Researchers have explored diverse synthetic routes and mechanisms involving similar compounds, providing insights into novel synthetic methodologies. For instance, Rossi et al. (2007) detailed divergent and solvent-dependent reactions, offering a pathway to synthesize various organic structures including pyrrolidines, illustrating the compound's utility in facilitating complex synthetic processes E. Rossi, G. Abbiati, O. Attanasi, S. Rizzato, S. Santeusanio, 2007. Similarly, studies on polycyclic systems containing 1,2,4-oxadiazole ring derivatives shed light on the synthesis and biological activity prediction of related compounds, emphasizing the compound's role in creating biologically active structures Y. Kharchenko, O. S. Detistov, V. Orlov, 2008.
Structural Analysis and Characterization
The structural characterization of related pyrrolidine compounds has been a key area of study, offering insights into their conformational dynamics and potential applications. For example, Jing Yuan et al. (2010) analyzed the crystal structure of a pyrrolidine derivative, contributing to the understanding of its molecular configuration and interaction potentials Jing Yuan, Zhi-qiang Cai, Changjiang Huang, Wei-Ren Xu, 2010. Such structural analyses are fundamental for designing compounds with desired physical and chemical properties.
Advancements in Organic Syntheses and Catalysis
The compound and its derivatives serve as key intermediates in the development of organic syntheses and catalytic processes. Research by Terakado et al. (2006) highlighted the catalytic asymmetric acylation of alcohols using chiral diamines derived from proline, demonstrating the compound's utility in enhancing stereoselectivity and efficiency in synthetic chemistry Dai Terakado, T. Oriyama, 2006.
Contribution to Material Science and Photophysical Properties
In the field of material science, the synthesis and study of lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids, including those related to the compound of interest, have been explored. These studies investigate the photophysical properties of lanthanide complexes, contributing to the development of materials with specific optical properties S. Sivakumar, M. Reddy, A. Cowley, Rachel R. Butorac, 2011.
Orientations Futures
Based on the available information, the use of flow microreactor systems for the synthesis of compounds like “4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid” is a promising direction for future research . This method is more efficient, versatile, and sustainable compared to the batch, which could make it a valuable tool in synthetic organic chemistry .
Propriétés
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-7-11(12(8-18)15(19)20)10-4-5-13-14(6-10)23-9-22-13/h4-6,11-12H,7-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGWXLKVNSYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



